Omiganan
CAS No.: 204248-78-2
Cat. No.: VC21538272
Molecular Formula: C90H127N27O12
Molecular Weight: 1779.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 204248-78-2 |
---|---|
Molecular Formula | C90H127N27O12 |
Molecular Weight | 1779.1 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 |
Standard InChI Key | MVPAMLBUDIFYGK-BHDRXCTLSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N |
SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Structure and Properties
Omiganan is a 12-amino acid cationic peptide, specifically an indolicidin derivative . The peptide's structure contributes to its antimicrobial properties through its interaction with microbial membranes. Structurally, omiganan is formulated as a pentahydrochloride salt, which enhances its stability and solubility for clinical applications . For topical applications, it is typically formulated in concentrations ranging from 1% to 2.5% in a glycerol-based gel vehicle .
In clinical research, various formulations of omiganan have been investigated:
The peptide maintains its antimicrobial activity in these formulations, providing a versatile platform for various clinical applications.
Antimicrobial Activity
Activity Against Bacteria
Omiganan demonstrates potent activity against a wide range of clinically relevant bacterial pathogens. Research has shown that it effectively inhibits both Gram-positive and Gram-negative bacteria, including drug-resistant strains .
Table 1: Antimicrobial Activity of Omiganan Against Selected Bacterial Pathogens
Bacterial Species | MIC50 (μg/ml) | MIC90 (μg/ml) | Range (μg/ml) |
---|---|---|---|
Coagulase-negative staphylococci | 4 | 4 | 1-8 |
Staphylococcus aureus | 16 | 16 | ≤32 |
Enterococcus faecium | 4 | 8 | Not specified |
Enterococcus faecalis | 64 | 128 | Not specified |
Escherichia coli | 32 | Not specified | Not specified |
Klebsiella spp. (wild-type) | 32 | Not specified | Not specified |
Klebsiella spp. (ESBL+) | 128 | Not specified | Not specified |
Enterobacter spp. (wild-type) | 64 | 512 | Not specified |
Enterobacter spp. (AmpC hyperproducing) | 32 | 64 | Not specified |
Pseudomonas aeruginosa | 128 | 256 | Not specified |
Fungal Species | MIC50 (μg/ml) | MIC90 (μg/ml) | Range (μg/ml) |
---|---|---|---|
Candida albicans | 32-64 | 32-128 | Not specified |
Candida tropicalis | 32-64 | 32-128 | Not specified |
Candida krusei | 32-64 | 32-128 | Not specified |
Candida glabrata | 128-256 | 256 | Not specified |
Candida parapsilosis | 128-256 | 256 | Not specified |
Aspergillus spp. | Not specified | Not specified | ≤1,024 |
Other molds | Not specified | Not specified | ≤1,024 |
(Data compiled from reference )
Research indicates that omiganan inhibits Candida species at concentrations ≤256 μg/ml and molds (including Aspergillus isolates) at ≤1,024 μg/ml . These concentrations are significantly below the 1% (10,000 μg/ml) concentration used in clinical formulations, suggesting adequate therapeutic coverage. The compound demonstrates particular efficacy against C. tropicalis, C. albicans, and C. krusei, while showing somewhat reduced activity against C. glabrata and C. parapsilosis .
Importantly, omiganan maintains its antifungal activity against fungal species with reduced susceptibility to azoles and echinocandins, suggesting its potential value in managing resistant fungal infections .
Mechanism of Action
As a cationic antimicrobial peptide, omiganan primarily exerts its antimicrobial effects through membrane disruption mechanisms. The positively charged peptide interacts with negatively charged components of microbial cell membranes, leading to membrane permeabilization and ultimately cell death .
This membrane-active mechanism of action differs fundamentally from conventional antibiotics, which typically target specific metabolic pathways or cellular structures. The non-specific membrane-targeting mechanism of omiganan may explain its broad-spectrum activity and the low potential for the development of resistance .
Additionally, emerging research suggests omiganan may possess immunomodulatory properties beyond its direct antimicrobial activity. Studies have demonstrated that omiganan can enhance interferon responses to endosomal toll-like receptor (TLR) ligands, potentially augmenting host antiviral immune responses . This dual antimicrobial and immunomodulatory profile makes omiganan a particularly interesting compound for therapeutic development.
Clinical Applications
Catheter-Associated Infections
Omiganan was initially developed as a topical agent for preventing catheter-associated infections, a significant cause of healthcare-associated morbidity and mortality . Its broad-spectrum activity against both bacterial and fungal pathogens commonly implicated in such infections makes it a promising candidate for this indication.
Studies have demonstrated that omiganan effectively inhibits pathogens frequently associated with catheter-related bloodstream infections, including coagulase-negative staphylococci, S. aureus, enterococci, and various Gram-negative bacteria . The compound's activity against biofilm-forming microorganisms further supports its potential utility in preventing device-associated infections.
Bacterial Endophthalmitis
Bacterial endophthalmitis is a severe infection of the aqueous or vitreous humor of the eye that can lead to permanent vision loss. Current standard treatments involving intravitreal injection of broad-spectrum antibiotics face challenges due to emerging antibiotic resistance and dose-limiting toxicities .
Research has investigated the potential of omiganan (IK-12) and its derivatives for treating bacterial endophthalmitis . Studies have demonstrated strong and broad-spectrum antibacterial activities against clinically isolated Gram-positive and Gram-negative bacteria commonly implicated in bacterial endophthalmitis, including methicillin-resistant Staphylococcus aureus .
Notably, two novel derivatives of omiganan, IP-12 and WP-12, showed improved bacterial selectivity compared to the parent compound . Intravitreal injection of omiganan and these derivatives in a rabbit model of MRSA-induced endophthalmitis resulted in improved clinical outcomes and reduced inflammatory cell recruitment, highlighting their potential as treatment options for this serious ocular infection .
Immunomodulatory Effects
Beyond its direct antimicrobial properties, omiganan has demonstrated significant immunomodulatory effects, particularly in enhancing interferon responses to viral stimuli . Research has shown that pre-incubation with omiganan enhanced TLR3, TLR7, TLR8, and TLR9-driven interferon-α (IFNα) release following stimulation with respective TLR ligands .
Studies identified plasmacytoid dendritic cells (pDCs) as a major source of the enhanced interferon production driven by omiganan . This immunomodulatory activity suggests potential applications in treating viral infections, as interferons play crucial roles in antiviral immunity and are used therapeutically for conditions such as hepatitis B and C virus infections .
The dual antimicrobial and immunomodulatory properties of omiganan represent a significant advantage over conventional antimicrobial agents, potentially allowing for therapeutic approaches that both directly target pathogens and enhance host immune responses.
Recent Developments and Novel Formulations
Recent research has explored innovative formulations to enhance omiganan's therapeutic potential. One notable approach involves liposomal encapsulation of omiganan for improved delivery and efficacy in treating skin conditions such as atopic dermatitis and psoriasis .
Liposomal formulations may offer several advantages, including:
-
Enhanced penetration into target tissues
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Prolonged drug release
-
Reduced systemic absorption and potential toxicity
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Improved stability
Preliminary studies suggest that liposomal omiganan formulations may be effective and safe alternative treatment approaches for atopic dermatitis and psoriasis . This represents an important direction for future research and development of omiganan-based therapeutics.
Additionally, derivative peptides based on the omiganan structure have been developed with potentially improved properties. For instance, the derivatives IP-12 and WP-12 demonstrated 2- to 3.4-fold higher bacterial selectivity than the parent omiganan (IK-12) in studies of bacterial endophthalmitis . These structure-function studies highlight the potential for developing optimized antimicrobial peptides with enhanced therapeutic profiles.
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